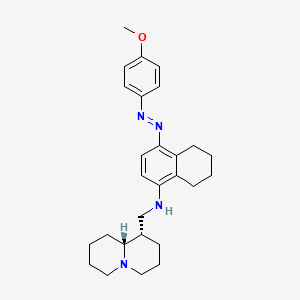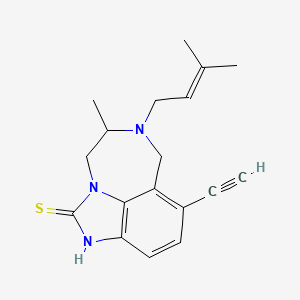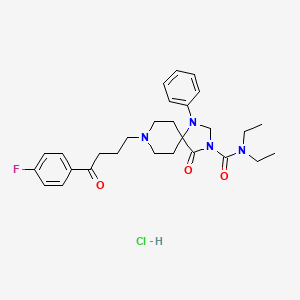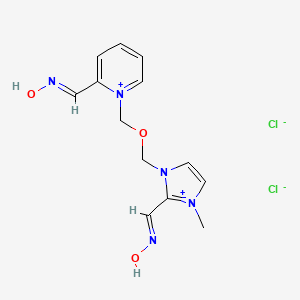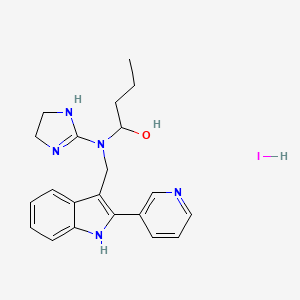
2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide is a complex organic compound that features a combination of butanol, imidazole, pyridine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide typically involves multi-step organic reactions The process may start with the preparation of the indole and pyridine intermediates, followed by their coupling with the imidazole derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide can undergo various chemical reactions, including:
Oxidation: Conversion of the butanol moiety to a ketone or aldehyde.
Reduction: Reduction of the imidazole or pyridine rings.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the butanol moiety would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the indole and imidazole moieties suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. The combination of different pharmacophores within the molecule may result in unique biological activities, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.
Mechanism of Action
The mechanism of action of 2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole and imidazole moieties could facilitate binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other molecules that feature indole, imidazole, pyridine, or butanol moieties. Examples could include:
- **2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)methyl)amino)-, monohydroiodide
- **1H-Indole-3-ethanol, 1-((4,5-dihydro-1H-imidazol-2-yl)methyl)amino)-, monohydroiodide
Uniqueness
The uniqueness of 2-Butanol, 1-((4,5-dihydro-1H-imidazol-2-yl)((2-(3-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide lies in its combination of multiple pharmacophores within a single molecule. This structural complexity may result in unique chemical and biological properties that are not observed in simpler compounds.
Properties
CAS No. |
77587-93-0 |
|---|---|
Molecular Formula |
C21H26IN5O |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
1-[4,5-dihydro-1H-imidazol-2-yl-[(2-pyridin-3-yl-1H-indol-3-yl)methyl]amino]butan-1-ol;hydroiodide |
InChI |
InChI=1S/C21H25N5O.HI/c1-2-6-19(27)26(21-23-11-12-24-21)14-17-16-8-3-4-9-18(16)25-20(17)15-7-5-10-22-13-15;/h3-5,7-10,13,19,25,27H,2,6,11-12,14H2,1H3,(H,23,24);1H |
InChI Key |
OLNNBICBSOIDLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(N(CC1=C(NC2=CC=CC=C21)C3=CN=CC=C3)C4=NCCN4)O.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


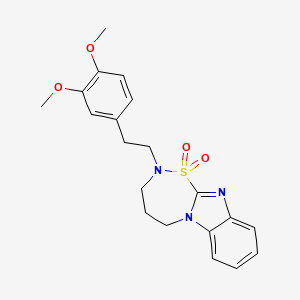

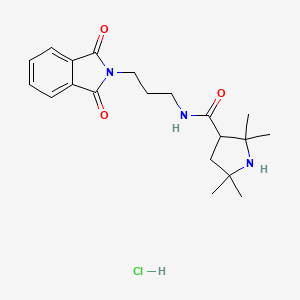
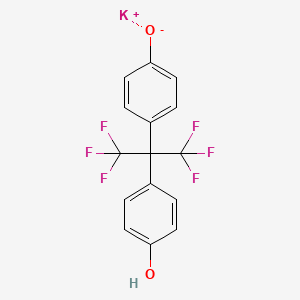
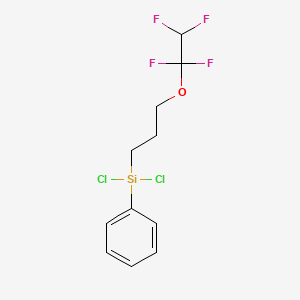
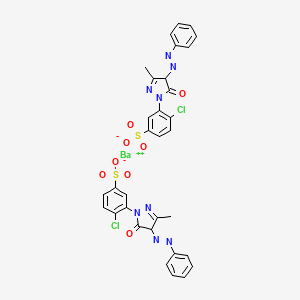
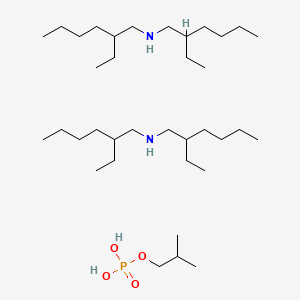
![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)
![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)
